N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide
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Overview
Description
N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide is a useful research compound. Its molecular formula is C18H12ClNO3 and its molecular weight is 325.75. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Conformational Analysis
A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with a similar structural motif, provided insights into its molecular interaction with the CB1 cannabinoid receptor. Through AM1 molecular orbital method and conformational analysis, the research identified distinct conformations and proposed models for the CB1 receptor ligands, suggesting a framework for understanding receptor-ligand interactions at the molecular level (Shim et al., 2002).
Antimycobacterial and Antifungal Activities
Research on chlorinated N-phenylpyrazine-2-carboxamides, compounds bearing resemblance to the chemical structure , has demonstrated significant antimycobacterial and antifungal activities. One study synthesized a series of pyrazinamide analogs, evaluating them against Mycobacterium tuberculosis and various fungal strains. This highlights the potential use of similar compounds in developing treatments for tuberculosis and fungal infections (Doležal et al., 2010).
Photochromic Applications
A novel N-(4-chlorophenyl)-3,3-diphenyl-3H-benzo[f]chromene-5-carboxamide (NPase) dye, structurally related to the query compound, was synthesized and studied for its photochromic properties. This research underscores the importance of internal and external factors, such as intramolecular hydrogen bonding, on the photochromic functions of compounds, opening avenues for their application in materials science (Fang et al., 2015).
Antitumor Agents
Another study focused on benzothiazole derivatives, revealing that certain chlorinated compounds demonstrated potent antitumor activity against cell lines such as HepG2 and MCF-7. This suggests the relevance of chlorophenyl components in designing effective antitumor agents, reflecting the potential of structurally similar compounds for cancer research (Yoshida et al., 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)-2-oxopyran-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO3/c19-14-8-6-12(7-9-14)16-11-10-15(18(22)23-16)20-17(21)13-4-2-1-3-5-13/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIQCKUGOYCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(OC2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.